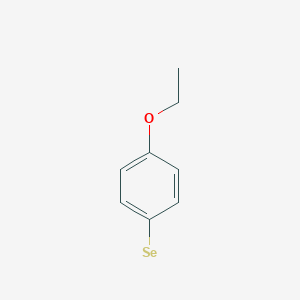
4-Ethoxybenzeneselenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxybenzeneselenol is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring substituted with an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxybenzeneselenol can be synthesized through several methods. One common approach involves the reaction of 4-ethoxyphenylmagnesium bromide with selenium, followed by hydrolysis to yield the desired compound. The reaction typically proceeds as follows: [ \text{4-Ethoxyphenylmagnesium bromide} + \text{Selenium} \rightarrow \text{this compound} + \text{Magnesium bromide} ]
Industrial Production Methods: Industrial production of this compound often involves the in situ generation of the compound due to its limited shelf life. This can be achieved by reducing diphenyldiselenide in the presence of a suitable reducing agent, followed by acidification to obtain the selenol.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxybenzeneselenol undergoes various chemical reactions, including:
Oxidation: The compound is easily oxidized by air to form diphenyl diselenide.
Reduction: Reduction of diphenyldiselenide can regenerate this compound.
Substitution: The selenol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like halides or alkoxides.
Major Products Formed:
Oxidation: Diphenyl diselenide.
Reduction: this compound.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxybenzeneselenol has several applications in scientific research:
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of selenium-containing polymers and materials with unique electronic properties.
Mechanism of Action
The mechanism by which 4-ethoxybenzeneselenol exerts its effects involves its ability to participate in redox reactions. The selenium atom in the compound can undergo oxidation and reduction, making it a potent antioxidant. This redox activity allows it to interact with various molecular targets and pathways, including the modulation of reactive oxygen species (ROS) levels and the protection of cells from oxidative damage.
Comparison with Similar Compounds
Benzeneselenol: Similar structure but lacks the ethoxy group.
Thiophenol: Contains sulfur instead of selenium.
Phenol: Contains oxygen instead of selenium.
Uniqueness: 4-Ethoxybenzeneselenol is unique due to the presence of both the ethoxy group and the selenium atom. This combination imparts distinct chemical properties, such as enhanced nucleophilicity and redox activity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C8H9OSe |
|---|---|
Molecular Weight |
200.13 g/mol |
InChI |
InChI=1S/C8H9OSe/c1-2-9-7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 |
InChI Key |
BQBPJPLDHCMNAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)[Se] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















